

chemical properties of 5-(hydroxymethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one
Cat. No.:	B1525758

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of 5-(hydroxymethyl)pyridin-2(1H)-one

Introduction: A Versatile Heterocyclic Building Block

5-(hydroxymethyl)pyridin-2(1H)-one is a bifunctional heterocyclic compound that has garnered significant interest within the medicinal chemistry and drug development sectors.^{[1][2]} Its structure, featuring a pyridinone core and a reactive hydroxymethyl group, makes it a valuable scaffold for creating diverse molecular architectures. Pyridinone derivatives are recognized as "privileged structures" in drug discovery, known to interact with a wide range of biological targets and exhibiting activities from antiviral and antitumor to anti-inflammatory effects.^{[2][3]} This guide provides a comprehensive overview of the core chemical properties of 5-(hydroxymethyl)pyridin-2(1H)-one, offering field-proven insights for researchers and drug development professionals aiming to leverage this versatile intermediate.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. 5-(hydroxymethyl)pyridin-2(1H)-one, with the chemical formula $C_6H_7NO_2$, possesses a unique combination of features that influence its solubility, reactivity, and potential for intermolecular interactions.^{[4][5]}

1.1. Core Identifiers and Computed Properties

A clear identification is paramount for regulatory and research purposes. The compound is registered under CAS Number 109205-68-7.[\[4\]](#) It is also known by synonyms such as 2-hydroxy-5-hydroxymethylpyridine and 5-hydroxymethyl-2-pyridone.[\[4\]](#)[\[6\]](#)

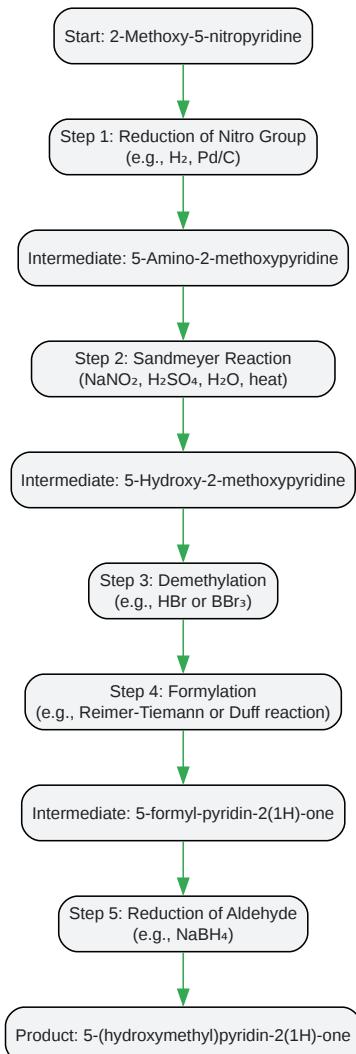
The key physicochemical properties are summarized below. These values, primarily computed, provide a baseline for experimental design, such as selecting appropriate solvent systems and predicting membrane permeability.

Property	Value	Source
Molecular Weight	125.13 g/mol	[4] [6]
Molecular Formula	C ₆ H ₇ NO ₂	[4] [5]
XLogP3	-1.1	[4] [6]
Hydrogen Bond Donors	2	[6]
Hydrogen Bond Acceptors	2	[6]
Rotatable Bond Count	1	[6]
Topological Polar Surface Area	49.3 Å ²	[4] [6]
Predicted Boiling Point	428.0 ± 27.0 °C	[6] [7]
Predicted Density	1.225 ± 0.06 g/cm ³	[6] [7]
Predicted pKa	11.56 ± 0.10	[7]

1.2. Tautomerism: The Pyridinone-Pyridol Equilibrium

A critical chemical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridinone form.[\[8\]](#) For 5-(hydroxymethyl)pyridin-2(1H)-one, this equilibrium is heavily influenced by the solvent environment. In most solvents, particularly polar ones, the pyridone tautomer is predominant.[\[9\]](#) This preference is attributed to the aromaticity of the pyridone ring and the thermodynamic stability conferred by the strong carbon-oxygen double bond.[\[8\]](#)[\[9\]](#)

Understanding this equilibrium is crucial as the two tautomers present different reactive faces. The pyridol form has a phenolic hydroxyl group, while the pyridone form has an amide-like character.^[8] This duality governs the molecule's reactivity in alkylation, acylation, and substitution reactions.


Caption: Tautomeric equilibrium of the title compound.

Synthesis and Reactivity

As a versatile building block, the synthesis of 5-(hydroxymethyl)pyridin-2(1H)-one and its subsequent reactions are of primary importance for its application in larger synthetic campaigns.

2.1. Proposed Synthetic Workflow

While multiple synthetic routes to substituted pyridinones exist, a common and effective strategy involves the modification of a pre-formed pyridine ring.^[10] A plausible synthesis for 5-(hydroxymethyl)pyridin-2(1H)-one can be adapted from methodologies used for analogous structures. One such approach begins with 2-methoxy-5-nitropyridine.

[Click to download full resolution via product page](#)

Caption: A potential multi-step synthesis workflow.

2.2. Detailed Experimental Protocol: Reduction of a Formyl Precursor

This protocol details the final step of a hypothetical synthesis: the selective reduction of a 5-formylpyridin-2(1H)-one precursor to the target alcohol.

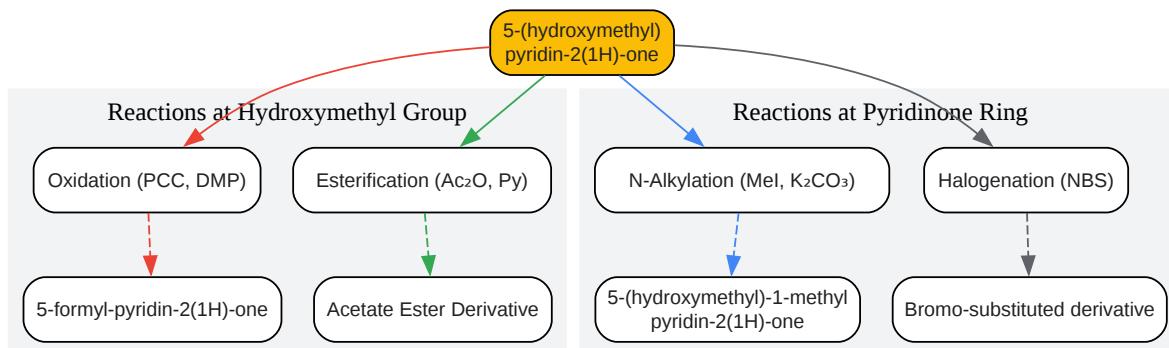
Objective: To synthesize 5-(hydroxymethyl)pyridin-2(1H)-one via sodium borohydride reduction.

Materials:

- 5-formylpyridin-2(1H)-one (1.0 eq)

- Methanol (MeOH), anhydrous
- Sodium borohydride (NaBH₄) (1.5 eq)
- Deionized water
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:


- **Dissolution:** Dissolve 5-formylpyridin-2(1H)-one in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
- **Cooling:** Place the flask in an ice-water bath and stir the solution for 15 minutes to cool to 0°C. **Causality:** This exothermic reaction is cooled to prevent side reactions and ensure selectivity.
- **Reductant Addition:** Add sodium borohydride (NaBH₄) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5°C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Once the starting material is consumed, cool the flask back to 0°C and slowly quench the reaction by adding 1 M HCl dropwise until gas evolution ceases and the pH is ~6-7.
- **Workup:** Remove the methanol under reduced pressure. To the resulting aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

- Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield pure 5-(hydroxymethyl)pyridin-2(1H)-one.

2.3. Chemical Reactivity

The molecule's two functional groups—the primary alcohol and the pyridinone ring—are the main sites of chemical reactivity.

- Hydroxymethyl Group: The primary alcohol can undergo standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification with acyl chlorides or carboxylic acids, and conversion to a leaving group (e.g., tosylate) for subsequent nucleophilic substitution.
- Pyridinone Ring: The ring system can be subject to various reactions. The nitrogen atom can be alkylated or acylated under appropriate basic conditions. The electron-rich nature of the pyridinone ring also allows for electrophilic aromatic substitution, though the regioselectivity will be directed by the existing substituents.

[Click to download full resolution via product page](#)

Caption: Reactivity map showing potential transformations.

Applications in Drug Discovery and Development

The true value of 5-(hydroxymethyl)pyridin-2(1H)-one lies in its utility as an intermediate for synthesizing biologically active molecules.^[1] The pyridinone scaffold is a key hinge-binding motif for many protein kinases, making it a cornerstone in the development of kinase inhibitors for oncology and inflammatory diseases.^{[2][3]}

Furthermore, its structure is valuable for creating compounds that can chelate metal ions, a property exploited in designing agents for neurological disorders.^{[1][11]} The hydroxymethyl group provides a convenient handle for attaching the molecule to other fragments or for modulating solubility and pharmacokinetic properties, making it a key piece in fragment-based drug design.^[3] It has been explicitly identified as a building block for pharmaceuticals and as an intermediate for kinase inhibitors and agents targeting inflammatory and neurological disorders.^[1]

Conclusion

5-(hydroxymethyl)pyridin-2(1H)-one is more than a simple chemical; it is a strategically important building block for modern medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity at two distinct functional handles, and the established biological relevance of its core scaffold make it an indispensable tool for researchers. A thorough understanding of its tautomeric nature and reactivity is essential for any scientist aiming to incorporate this versatile molecule into a drug discovery program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(Hydroxymethyl)pyridin-2(1H)-one [myskinrecipes.com]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. 5-(hydroxymethyl)pyridin-2(1H)-one | C6H7NO2 | CID 12018576 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC
[pmc.ncbi.nlm.nih.gov]
- 11. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [chemical properties of 5-(hydroxymethyl) pyridin-2(1H)-one]. BenchChem, [2026]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b1525758#chemical-properties-of-5-hydroxymethyl-pyridin-2-1h-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com